

# In-Depth Technical Guide: SDZ-281-977 (CAS Number 150779-71-8)

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

SDZ-281-977 is a synthetic small molecule derived from Lavendustin A, initially explored for its potent antiproliferative properties.[1] Unlike its parent compound, which is known as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, SDZ-281-977 exerts its anticancer effects through a distinct mechanism of action.[1] This technical guide provides a comprehensive overview of the available data on SDZ-281-977, including its chemical properties, in vitro and in vivo efficacy, and its established role as an antimitotic agent. Detailed experimental protocols and visual representations of its mechanistic pathway are provided to support further research and development efforts.

#### **Chemical Properties and Data**



Property	Value	Reference
CAS Number	150779-71-8	N/A
Molecular Formula	C18H20O5	N/A
Molecular Weight	316.35 g/mol	N/A
IUPAC Name	Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate	N/A
Synonyms	SDZ-LAP 977	[2]
Solubility	Soluble in DMSO	N/A

## In Vitro Antiproliferative Activity

SDZ-281-977 has demonstrated potent growth-inhibitory effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC<sub>50</sub>) from a key study are summarized below.[2]

Cell Line	Cancer Type	IC50 (μM)
A431	Vulvar Carcinoma	0.21
MIA PaCa-2	Pancreatic Cancer	0.29
MDA-MB-231	Breast Carcinoma	0.43

## **In Vivo Antitumor Efficacy**

The antitumor activity of SDZ-281-977 has been evaluated in nude mice bearing human tumor xenografts.



Animal Model	Treatment	Dosing and Administration	Outcome	Reference
Nude mice with A431 xenografts	SDZ-281-977	1-10 mg/kg, intravenous, for 4 weeks	Dose-dependent inhibition of tumor growth	[2]
Nude mice with A431 xenografts	SDZ-281-977	30 mg/kg, oral, for 3 weeks	54% inhibition of tumor growth	[2]

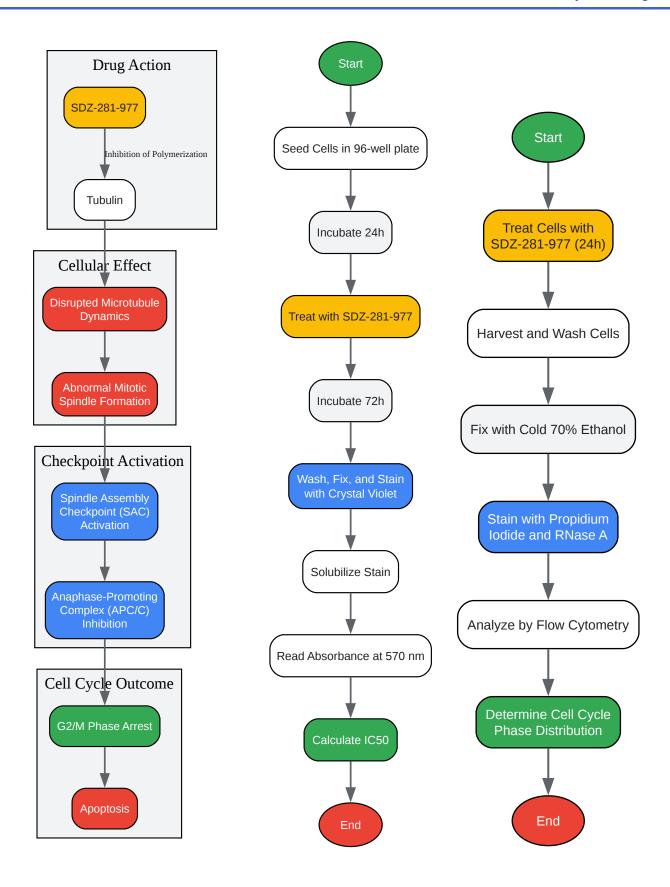
## **Mechanism of Action: Antimitotic Agent**

Initial investigations revealed that, unlike Lavendustin A, SDZ-281-977 does not inhibit EGFR tyrosine kinase.[1] Instead, its antiproliferative effect is attributed to its ability to arrest cells in the G2/M phase of the cell cycle, a hallmark of antimitotic agents.[1][3] This disruption of mitosis ultimately leads to apoptotic cell death in cancer cells.

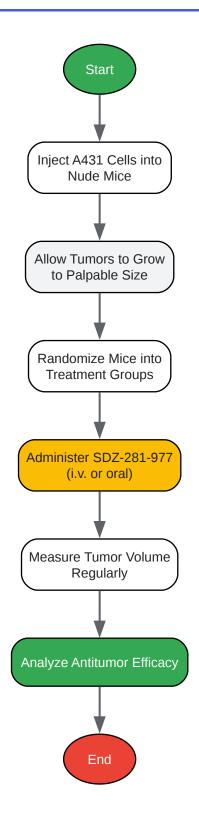
#### **Proposed Signaling Pathway for G2/M Arrest**

The precise molecular target of SDZ-281-977 within the mitotic machinery has not been definitively elucidated in publicly available literature. However, based on the established mechanism of other antimitotic drugs that induce G2/M arrest, a likely pathway involves the disruption of microtubule dynamics. This interference activates the spindle assembly checkpoint, leading to a cascade of events that prevent the cell from progressing into anaphase. A proposed signaling pathway is illustrated below.









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#### References

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